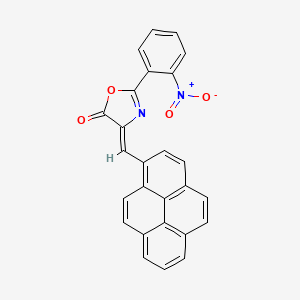![molecular formula C8H7ClN2O3S B12888787 2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12888787.png)
2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications. The presence of the sulfonyl chloride group in this compound makes it a valuable intermediate for various chemical reactions and synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride typically involves the reaction of 2-aminomethylbenzoxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 2-aminomethylbenzoxazole
Reagent: Chlorosulfonic acid (ClSO₃H)
Reaction Conditions: The reaction is usually conducted at low temperatures (0-5°C) to prevent side reactions and ensure high yield. The reaction mixture is then gradually warmed to room temperature and stirred for several hours.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The compound is typically purified by recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation: The compound can undergo oxidation reactions to form sulfonic acids or sulfonate esters.
Reduction: Reduction of the sulfonyl chloride group can yield sulfinic acids or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfonic Acids: Resulting from oxidation reactions.
Sulfinic Acids and Thiols: Produced through reduction reactions.
Applications De Recherche Scientifique
2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: Employed in the development of enzyme inhibitors and receptor modulators.
Industrial Applications: Utilized in the production of dyes, pigments, and polymers.
Chemical Synthesis: Serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This reactivity makes it a valuable tool for modifying proteins, enzymes, and other biomolecules. The compound can inhibit enzyme activity by covalently modifying active site residues or altering protein conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)benzoxazole: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
2-(Chloromethyl)benzoxazole: Contains a chloromethyl group instead of an aminomethyl group, leading to different reactivity and applications.
Benzoxazole-2-thiol: Features a thiol group, which imparts distinct chemical properties and biological activities.
Uniqueness
2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride is unique due to the presence of both the aminomethyl and sulfonyl chloride groups. This combination allows for versatile chemical reactivity and a wide range of applications in synthesis and research. The compound’s ability to undergo nucleophilic substitution reactions makes it a valuable intermediate for the preparation of various derivatives with potential biological and industrial significance.
Propriétés
Formule moléculaire |
C8H7ClN2O3S |
|---|---|
Poids moléculaire |
246.67 g/mol |
Nom IUPAC |
2-(aminomethyl)-1,3-benzoxazole-7-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O3S/c9-15(12,13)6-3-1-2-5-8(6)14-7(4-10)11-5/h1-3H,4,10H2 |
Clé InChI |
BPEYREVNPCSCEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)OC(=N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


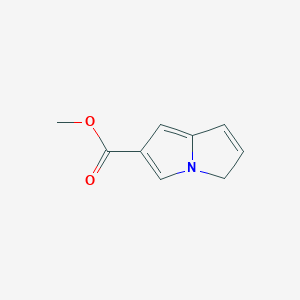
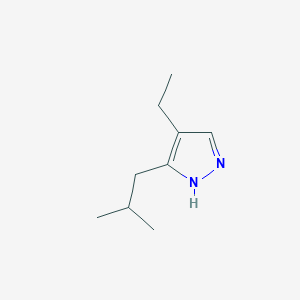
![2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12888712.png)
![N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butanamide](/img/structure/B12888727.png)
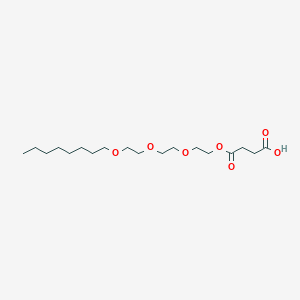


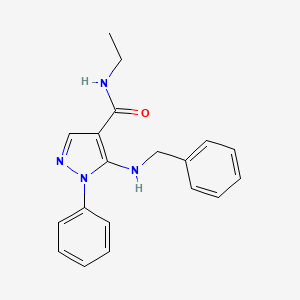
![Sodium 2-((3,9-dimethyl-8-(1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl)-1,7-dioxaspiro[5.5]undecan-2-yl)methyl)benzo[d]oxazole-4-carboxylate](/img/structure/B12888753.png)
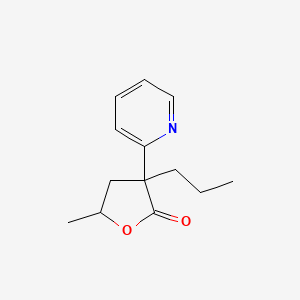
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888759.png)

